10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE is an organic compound that belongs to the class of dibenzocycloheptenes This compound is characterized by its unique tricyclic structure, which consists of two benzene rings fused to a seven-membered cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE can be achieved through several synthetic routes. One common method involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This reaction typically involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization, resulting in the formation of the desired compound in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE include:
Dibenzo(a,d)cycloheptene: The parent compound from which the derivative is synthesized.
5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid: A related compound with a carboxylic acid functional group.
10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine: A similar compound with a methanamine group.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of the amine functional group. This combination of structural features imparts unique chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
7005-53-0 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-amine |
InChI |
InChI=1S/C15H15N/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2 |
InChI Key |
KTADHXXSCNRJRT-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N |
7005-53-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.